molecular formula C11H21NO2 B2813329 Methyl 5-butylpiperidine-2-carboxylate CAS No. 2167260-85-5

Methyl 5-butylpiperidine-2-carboxylate

Cat. No. B2813329
CAS RN: 2167260-85-5
M. Wt: 199.294
InChI Key: NRLWDBJESMBYGW-UHFFFAOYSA-N
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Description

Methyl 5-butylpiperidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO2. It is a piperidine derivative that has gained significant attention in recent years due to its diverse range of applications in scientific research.

Mechanism of Action

The exact mechanism of action of Methyl 5-butylpiperidine-2-carboxylate is not fully understood. However, it is known to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-butylpiperidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. It has also been extensively studied, making it a well-characterized compound. However, it also has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on Methyl 5-butylpiperidine-2-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a drug candidate for various other diseases.

Synthesis Methods

Methyl 5-butylpiperidine-2-carboxylate is synthesized by the reaction of 5-butylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of this compound as a white solid.

Scientific Research Applications

Methyl 5-butylpiperidine-2-carboxylate has a wide range of applications in scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been used as a precursor for the synthesis of various pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs. It has also been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

methyl 5-butylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-4-5-9-6-7-10(12-8-9)11(13)14-2/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLWDBJESMBYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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